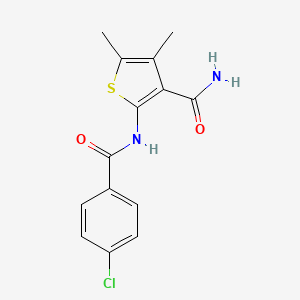

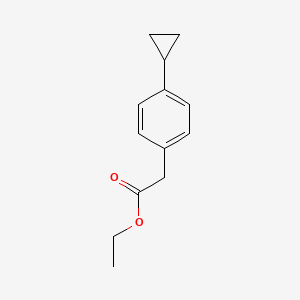

![molecular formula C15H18FNO B2561204 1-[4-[(4-氟苯基)甲基]哌啶-1-基]丙-2-烯-1-酮 CAS No. 438635-04-2](/img/structure/B2561204.png)

1-[4-[(4-氟苯基)甲基]哌啶-1-基]丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds . The presence of the fluorophenyl group could potentially influence the compound’s reactivity and biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the fluorophenyl group. Unfortunately, without specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a prop-2-en-1-one group, and a fluorophenyl group. These groups could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring and the fluorophenyl group. The double bond in the prop-2-en-1-one group could potentially be a site of addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could influence its polarity and potentially its solubility in various solvents .科学研究应用

抗病毒活性

吲哚衍生物因其潜在的抗病毒活性而被广泛研究。例如:

- 化合物 1: 6-氨基-4-异丁氧基-1H-吲哚-2-羧酸甲酯 对甲型流感病毒具有抑制作用,IC50 值为 7.53 μmol/L,对 CoxB3 病毒具有很高的选择性指数 (SI) 值,为 17.1 .

- 化合物 2、3、4 和 5: 这些 4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代半碳酰肼衍生物对柯萨奇病毒 B4 病毒表现出强效的抗病毒活性,IC50 值范围为 0.4 至 2.1 μg/mL .

抗结核活性

研究人员已经研究了吲哚衍生物的抗结核潜力:

- (E)-1-(2-(1H-吲哚-3-基)-5-(吡啶-4-基)-1,3,4-噁二唑-3(2H)-基)-3-(取代苯基)丙-2-烯-1-酮: 该化合物在体外对抗结核分枝杆菌 (H37Ra MTB) 和牛分枝杆菌 (BCG) 进行了评估。 它有望成为一种抗结核药物 .

未来方向

作用机制

Target of Action

Compounds with a piperidine ring, like “1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one”, often interact with various receptors in the nervous system, such as the dopamine, serotonin, or norepinephrine receptors .

Mode of Action

The interaction of these compounds with their targets typically involves binding to the receptor, which can either stimulate (agonist) or inhibit (antagonist) the receptor’s function .

Biochemical Pathways

The activation or inhibition of these receptors can influence various biochemical pathways, such as the dopaminergic, serotonergic, or noradrenergic pathways, leading to changes in neurotransmitter levels and neuronal activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence how the compound is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific receptors it targets and the pathways it influences. This could range from changes in mood and behavior to effects on motor control and other physiological functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .

生化分析

Biochemical Properties

It has been found that structurally similar synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, suggesting potential antiplasmodial activity . These compounds interact with the parasite’s lactate dehydrogenase enzyme, inhibiting its function and leading to parasite growth inhibition .

Cellular Effects

Related compounds have been shown to inhibit the growth of Plasmodium falciparum in cultured cells . This suggests that 1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one may also have potential antiparasitic effects.

Molecular Mechanism

Related compounds have been found to inhibit the function of the enzyme lactate dehydrogenase in Plasmodium falciparum . This suggests that 1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one may also interact with enzymes and other biomolecules to exert its effects.

Temporal Effects in Laboratory Settings

Related compounds have been found to inhibit the growth of Plasmodium falciparum in a dose-dependent manner .

Metabolic Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with various enzymes and cofactors .

Transport and Distribution

Related compounds have been found to inhibit the growth of Plasmodium falciparum, suggesting that they may be transported into the parasite’s cells .

Subcellular Localization

Related compounds have been found to inhibit the function of the enzyme lactate dehydrogenase in Plasmodium falciparum, suggesting that they may localize to the parasite’s cytoplasm .

属性

IUPAC Name |

1-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO/c1-2-15(18)17-9-7-13(8-10-17)11-12-3-5-14(16)6-4-12/h2-6,13H,1,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFTZYZSMJBKJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

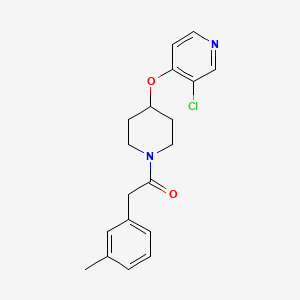

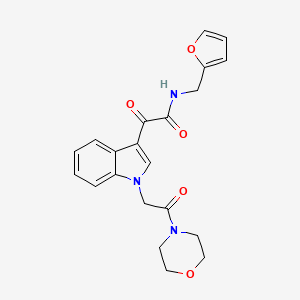

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2561121.png)

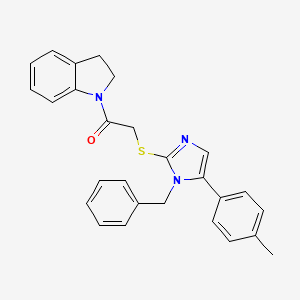

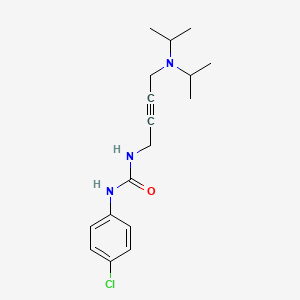

![1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-piperidin-1-ylethyl)piperidine-3-carboxamide](/img/structure/B2561138.png)

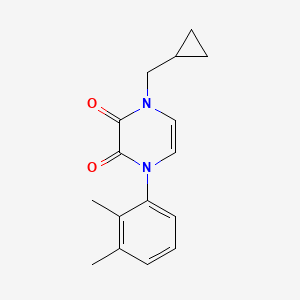

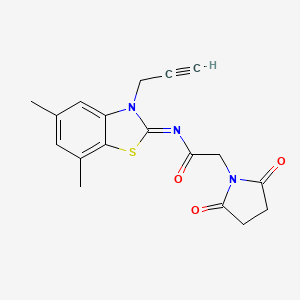

![3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2561139.png)

![ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2561140.png)

![9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2561143.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2561144.png)